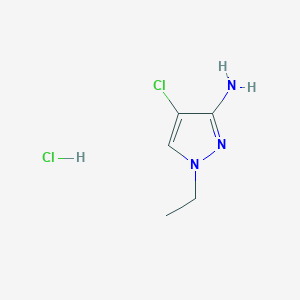

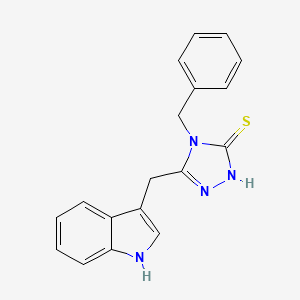

![molecular formula C17H13ClN4OS2 B2850684 N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide CAS No. 894020-73-6](/img/structure/B2850684.png)

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide” is a chemical compound . Thiazole derivatives, such as this compound, have a wide range of medicinal and biological properties . They are present in a wide range of natural products and have been used in the synthesis of new compounds, including potentially biologically active ones .

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded a series of thiazole derivatives . Another method involves the reaction of thiazoles with thiourea to yield hybrid molecules .Molecular Structure Analysis

The molecular structure of thiazole derivatives can be confirmed using various spectroscopic techniques. For example, the structures of the derivatives were confirmed by 1H-NMR, 13C-NMR, 2D NMR, and LC-MS .Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions. For instance, the reaction of 2-(4-(1-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione with arylidenemalononitrile yielded a series of new compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be determined using various techniques. For instance, IR spectroscopy can be used to identify functional groups present in the compound .科学的研究の応用

Anticancer Research

1,2,4-Triazole derivatives have been extensively studied for their anticancer properties. The presence of the triazole ring can contribute to the cytotoxic activity against various cancer cell lines, including breast, colon, and leukemia . The compound’s potential efficacy in inhibiting cancer cell growth makes it a candidate for further investigation as an anticancer agent.

Antimicrobial Activity

Compounds containing the 1,2,4-triazole moiety are known to exhibit antimicrobial properties. They can act as potent agents against a range of microbes, potentially leading to the development of new antibiotics or antifungal medications .

Enzyme Inhibition

The structural complexity of the compound allows it to interact with biological receptors through hydrogen-bonding and dipole interactions. This makes it a potential candidate for enzyme inhibition, which is a crucial mechanism in drug development for diseases like Alzheimer’s and Parkinson’s .

Material Science

In material science, the compound’s heterocyclic framework could be utilized in the synthesis of novel materials with specific electronic or photonic properties. Its molecular structure may contribute to the development of advanced polymers or coatings .

Organic Catalysts

The triazole ring is known to facilitate catalytic activity in organic reactions. This compound could be explored for its use as an organic catalyst, potentially improving the efficiency of chemical reactions in pharmaceutical synthesis .

Pharmacokinetics and Toxicology

Due to its ability to form hydrogen bonds, the compound could influence the pharmacokinetic and toxicological profiles of pharmaceuticals. It may be used to enhance the absorption, distribution, metabolism, and excretion (ADME) properties of drugs .

Agricultural Chemistry

In agrochemistry, such compounds can be investigated for their potential use as pesticides or herbicides. Their ability to disrupt biological pathways in pests or weeds could lead to the development of new agricultural chemicals .

Antioxidant Properties

The triazole derivatives are also known for their antioxidant properties. This compound could be studied for its ability to neutralize free radicals, which may have applications in preventing oxidative stress-related diseases .

作用機序

Target of Action

The compound, also known as N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}thiophene-2-carboxamide, is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs . This compound has shown superior Top1 inhibitory activity , suggesting that its primary target could be the Top1 enzyme.

Mode of Action

The compound interacts with its target, the Top1 enzyme, inhibiting its activity This inhibition can lead to changes in the cell, such as disruption of DNA replication and transcription, which can result in cell death .

Biochemical Pathways

The inhibition of Top1 enzyme affects the DNA replication and transcription pathways . These pathways are crucial for cell survival and proliferation. When disrupted, they can lead to cell death, which explains the compound’s potential antitumor activity .

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can affect the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The compound’s action results in the inhibition of the Top1 enzyme, leading to disruption of DNA replication and transcription . This can cause cell death, which may explain the compound’s potential antitumor activity .

将来の方向性

Thiazole derivatives have shown promising results in various fields, especially in medicinal chemistry. They have a wide range of medicinal and biological properties, which stimulates studies of the synthesis of new compounds of this series, including potentially biologically active ones . Therefore, future research could focus on exploring the potential applications of these compounds in various fields, especially in drug development .

特性

IUPAC Name |

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4OS2/c18-12-5-3-11(4-6-12)15-20-17-22(21-15)13(10-25-17)7-8-19-16(23)14-2-1-9-24-14/h1-6,9-10H,7-8H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLAJSUULRSIHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

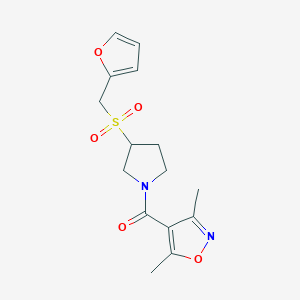

![N-(2,4-dimethylphenyl)-5-methyl-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2850601.png)

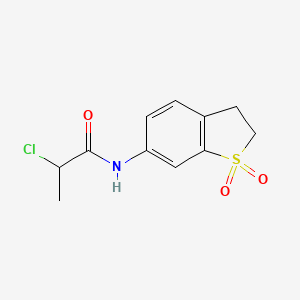

![3-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(2-methylphenyl)propanamide](/img/structure/B2850605.png)

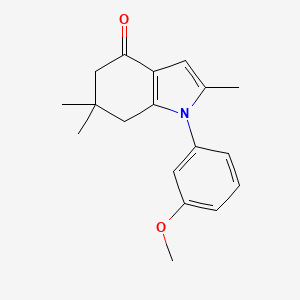

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2850606.png)

![2-(2,5-Dimethylphenyl)sulfonyl-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile](/img/structure/B2850609.png)

![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2850611.png)

![2-benzyl-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2850614.png)

![N-(4-methoxyphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2850615.png)

![(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2850616.png)